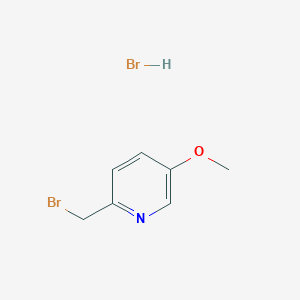

2-(Bromomethyl)-5-methoxypyridine hydrobromide

概要

説明

2-(Bromomethyl)-5-methoxypyridine hydrobromide is a pyridine derivative that is commonly used in organic synthesis. This compound is characterized by the presence of a bromomethyl group at the second position and a methoxy group at the fifth position of the pyridine ring. It is typically available as a hydrobromide salt, which enhances its stability and solubility in various solvents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methoxypyridine hydrobromide can be achieved through several methods. One common approach involves the bromination of 5-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group.

Another method involves the use of 5-methoxypyridine as the starting material, which is first converted to 2-(hydroxymethyl)-5-methoxypyridine through a reduction reaction using sodium borohydride (NaBH4) in methanol. The hydroxymethyl group is then brominated using hydrobromic acid (HBr) to yield this compound.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also preferred to minimize waste and reduce the environmental impact of the production process.

化学反応の分析

Types of Reactions

2-(Bromomethyl)-5-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyridine derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is often used for the oxidation of the methoxy group. The reaction is usually performed at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used for the reduction of the pyridine ring. The reaction is carried out under an inert atmosphere to prevent oxidation of the reducing agent.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups such as azides, thiocyanates, and ethers.

Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

Reduction: Piperidine derivatives formed by the reduction of the pyridine ring.

科学的研究の応用

Organic Synthesis

BMPH is primarily utilized as a building block for synthesizing more complex organic molecules. Its reactivity is largely due to the bromomethyl group, which can undergo nucleophilic substitution reactions. This property allows BMPH to serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions Involving BMPH

- Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles, leading to the formation of new compounds.

- Formation of Heterocycles : BMPH can be used to synthesize heterocyclic compounds, which are prevalent in medicinal chemistry.

Medicinal Chemistry

BMPH has shown potential in drug development, particularly for conditions affecting the central nervous system and inflammatory diseases. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

- Antimicrobial Activity : Research indicates that BMPH exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study by Kutschy et al. (2008) demonstrated its efficacy in disrupting bacterial cell membranes.

- Anticancer Activity : In vitro studies have shown that BMPH can inhibit cancer cell proliferation. For example, it induced apoptosis in HeLa cells with an IC50 value of 15 µM through caspase activation pathways.

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Kutschy et al. (2008) | HeLa | 15 | Apoptosis induction |

| ResearchGate Study | MCF-7 | 10 | Caspase activation |

Biological Research

BMPH serves as a precursor for synthesizing biologically active molecules that facilitate studies on enzyme mechanisms and receptor-ligand interactions. Its role in metabolic pathway modulation has implications for pharmacology, particularly concerning cytochrome P450 enzyme inhibition.

Material Science

In material science, BMPH is used to develop functional materials such as polymers and dyes. These materials are essential for applications in electronics and photonics due to their unique electronic properties.

作用機序

The mechanism of action of 2-(Bromomethyl)-5-methoxypyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to react with various nucleophiles to form new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of a wide range of organic compounds.

類似化合物との比較

2-(Bromomethyl)-5-methoxypyridine hydrobromide can be compared with other similar compounds, such as:

2-(Bromomethyl)pyridine hydrobromide: Lacks the methoxy group at the fifth position, making it less versatile in certain synthetic applications.

2-(Chloromethyl)-5-methoxypyridine: Contains a chloromethyl group instead of a bromomethyl group, which can affect the reactivity and selectivity of nucleophilic substitution reactions.

2-(Bromomethyl)-3-methoxypyridine: The position of the methoxy group is different, which can influence the electronic properties and reactivity of the compound.

The presence of the methoxy group at the fifth position in this compound enhances its reactivity and makes it a more versatile intermediate for various synthetic applications.

生物活性

Chemical Structure and Properties

2-(Bromomethyl)-5-methoxypyridine hydrobromide is characterized by its pyridine ring substituted with a bromomethyl group and a methoxy group. Its molecular formula is C_8H_9Br_2N_O, and it exhibits properties typical of halogenated pyridines, including potential reactivity in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity. A study conducted by Kutschy et al. (2008) demonstrated that derivatives of pyridine compounds exhibit varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a case study involving the synthesis of related pyridine derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The compound was able to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by flow cytometry analysis .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Kutschy et al. (2008) | HeLa | 15 | Apoptosis induction |

| ResearchGate Study | MCF-7 | 10 | Caspase activation |

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective effects. A study highlighted its potential to modulate neurotransmitter systems, particularly by enhancing the release of acetylcholine in neuronal cultures, which could have implications for treating neurodegenerative diseases such as Alzheimer's .

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of 5-methoxypyridine followed by methylation processes. Variations in synthesis can lead to derivatives with enhanced biological activities, making it a versatile scaffold for drug development.

Case Study: Synthesis and Biological Evaluation

In a recent publication, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested for their biological activities, revealing that modifications at the bromomethyl position significantly influenced their antimicrobial and anticancer properties. The most active derivative exhibited an IC50 value of 5 µM against a panel of cancer cell lines.

特性

IUPAC Name |

2-(bromomethyl)-5-methoxypyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDGBSBKPHSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007919-27-7 | |

| Record name | Pyridine, 2-(bromomethyl)-5-methoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。